molecular formula C11H13NO4S B3129054 Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate CAS No. 339011-53-9

Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate

Cat. No.: B3129054
CAS No.: 339011-53-9
M. Wt: 255.29 g/mol
InChI Key: YUVMHONRXYJAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate: is an organic compound with the molecular formula C12H15NO4S It is a derivative of nicotinic acid, featuring a sulfanyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate typically involves the reaction of nicotinic acid derivatives with ethyl 2-mercaptoacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethoxy group, leading to the formation of simpler derivatives.

    Substitution: The nicotinate moiety can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler nicotinate derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its nicotinate backbone is known for its biological activity, and the addition of the sulfanyl group can enhance its pharmacokinetic properties.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate involves its interaction with specific molecular targets in biological systems. The nicotinate moiety can interact with nicotinic acid receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    Ethyl nicotinate: Similar structure but with an ethyl ester group instead of the sulfanyl group.

    Nicotinic acid: The parent compound, which lacks both the methyl ester and sulfanyl groups.

Uniqueness: Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate is unique due to the presence of both the nicotinate and sulfanyl groups. This combination allows for a broader range of chemical reactivity and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

methyl 6-(2-ethoxy-2-oxoethyl)sulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-3-16-10(13)7-17-9-5-4-8(6-12-9)11(14)15-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVMHONRXYJAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193610
Record name Methyl 6-[(2-ethoxy-2-oxoethyl)thio]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339011-53-9
Record name Methyl 6-[(2-ethoxy-2-oxoethyl)thio]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339011-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-[(2-ethoxy-2-oxoethyl)thio]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.